Cas no 2411244-53-4 (2-chloro-N-[6-fluoro-7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]acetamide)

2-Chloro-N-[6-fluoro-7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]acetamide is a fluorinated benzopyran derivative with a chloroacetamide functional group. Its structure features a trifluoromethyl substituent and a fluorine atom on the aromatic ring, contributing to enhanced lipophilicity and metabolic stability. The chloroacetamide moiety provides reactivity for further derivatization, making it a versatile intermediate in medicinal chemistry and agrochemical research. The compound's rigid benzopyran scaffold offers potential for selective binding interactions in biological systems. Its unique substitution pattern may confer improved bioavailability and target specificity compared to simpler analogs. This compound is primarily of interest for exploratory synthesis in the development of novel bioactive molecules.
2-chloro-N-[6-fluoro-7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]acetamide structure
2411244-53-4 structure
Product Name:2-chloro-N-[6-fluoro-7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]acetamide
CAS No:2411244-53-4
MF:C12H10ClF4NO2
MW:311.659916400909
CID:6465905
PubChem ID:165767912
Update Time:2025-11-01

2-chloro-N-[6-fluoro-7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]acetamide Chemical and Physical Properties

Names and Identifiers

    • EN300-26607503
    • 2411244-53-4
    • Z3952175233
    • 2-chloro-N-[6-fluoro-7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]acetamide
    • Inchi: 1S/C12H10ClF4NO2/c13-4-11(19)18-7-1-6-2-9(14)8(12(15,16)17)3-10(6)20-5-7/h2-3,7H,1,4-5H2,(H,18,19)
    • InChI Key: ADHUCPPQFODFNE-UHFFFAOYSA-N
    • SMILES: ClCC(NC1COC2C=C(C(F)(F)F)C(=CC=2C1)F)=O

Computed Properties

  • Exact Mass: 311.0336189g/mol
  • Monoisotopic Mass: 311.0336189g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 366
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 38.3Ų

2-chloro-N-[6-fluoro-7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26607503-0.05g
2-chloro-N-[6-fluoro-7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]acetamide
2411244-53-4 95.0%
0.05g
$246.0 2025-03-20

2-chloro-N-[6-fluoro-7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]acetamide Related Literature

Additional information on 2-chloro-N-[6-fluoro-7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]acetamide

Professional Introduction to Compound with CAS No. 2411244-53-4 and Product Name: 2-chloro-N-[6-fluoro-7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]acetamide

The compound with the CAS number 2411244-53-4 and the product name 2-chloro-N-[6-fluoro-7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]acetamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex aromatic structure and functional groups, has garnered attention for its potential applications in drug discovery and development. The presence of both chloro and fluoro substituents, along with a trifluoromethyl group, contributes to its unique chemical properties and reactivity, making it a valuable candidate for further investigation.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds due to their diverse biological activities. The benzopyran core structure in this compound is particularly noteworthy, as it is known to exhibit a wide range of pharmacological effects. Specifically, the 6-fluoro-7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran moiety is of interest due to its ability to modulate various biological pathways. This moiety has been extensively studied for its potential in developing treatments for neurological disorders, inflammatory conditions, and even certain types of cancer.

One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. The acetamide group at the nitrogen position further enhances its potential as a pharmacophore. Acetamides are well-documented in medicinal chemistry for their role in drug design, often serving as key functional groups that interact with biological targets. The combination of these features suggests that this compound could be a promising lead for the development of novel therapeutic agents.

Recent studies have highlighted the importance of fluorinated compounds in drug development. The introduction of fluorine atoms into molecular structures can significantly alter their pharmacokinetic properties, including bioavailability and metabolic stability. In the case of 2-chloro-N-[6-fluoro-7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]acetamide, the presence of both fluoro and trifluoromethyl substituents could enhance its binding affinity to biological targets while also improving its resistance to degradation by metabolic enzymes.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. The introduction of the chloro group at the 2-position and the subsequent functionalization at the 6-position and 7-position are critical steps that must be carefully optimized. Advances in synthetic methodologies have enabled chemists to achieve higher yields and purities, making it feasible to conduct more extensive biological evaluations.

In terms of biological activity, preliminary studies have shown that derivatives of this compound exhibit inhibitory effects on certain enzymes and receptors. For instance, analogs with similar structures have been found to inhibit kinases and phosphodiesterases, which are implicated in various diseases. The specific arrangement of functional groups in 2-chloro-N-[6-fluoro-7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]acetamide may confer unique selectivity profiles that could be exploited for therapeutic purposes.

The potential applications of this compound extend beyond traditional pharmaceuticals. Researchers are exploring its use in agrochemicals and materials science due to its structural complexity and reactivity. For example, modified versions of this molecule could serve as intermediates in the synthesis of novel polymers or as components in advanced materials with specific properties.

As our understanding of molecular interactions continues to evolve, so does our ability to design compounds with tailored properties. The integration of computational chemistry and high-throughput screening technologies has accelerated the discovery process significantly. These tools allow researchers to predict the behavior of molecules like 2-chloro-N-[6-fluoro-7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]acetamide before they are synthesized, saving time and resources while increasing the likelihood of success.

The future prospects for this compound are promising. Ongoing research aims to elucidate its mechanism of action and identify potential therapeutic applications through preclinical studies. Collaborations between academic institutions and pharmaceutical companies are likely to play a crucial role in translating these findings into clinical trials and ultimately into marketable drugs.

In conclusion, 2-chloro-N-[6-fluoro-7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]acetamide (CAS No. 2411244-53-4) represents a significant contribution to the field of medicinal chemistry. Its unique structural features and demonstrated biological activity make it a valuable asset for further research and development. As advancements continue in synthetic methodologies and computational biology, we can expect more compounds like this one to emerge as candidates for treating a variety of human diseases.

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